molecular formula C18H16N6O2S B4426088 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4426088
M. Wt: 380.4 g/mol
InChI Key: XCDBNRUDOGMKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone, also known as BTAQ, is a heterocyclic compound with a tetrazole ring and a quinoxalinone ring. It has been synthesized and studied for its potential pharmaceutical applications.

Scientific Research Applications

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential pharmaceutical applications, specifically as an antihypertensive agent. It has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone inhibits ACE by binding to the active site of the enzyme. This prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, this compound promotes vasodilation and reduces blood pressure. The anticancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has not been extensively studied for its biochemical and physiological effects, but its mechanism of action suggests that it may have potential as a therapeutic agent for hypertension and cancer.

Advantages and Limitations for Lab Experiments

4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. This compound also has potential as a therapeutic agent for hypertension and cancer, which makes it an interesting compound to study. However, this compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects, which limits our understanding of its potential therapeutic applications. Additionally, this compound has a low overall yield, which makes it difficult to produce large quantities for further study.

Future Directions

There are several future directions for 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone research. One area of interest is the development of this compound as a therapeutic agent for hypertension and cancer. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the investigation of this compound's biochemical and physiological effects. This may help to identify additional therapeutic applications for this compound. Finally, the synthesis method for this compound could be optimized to increase its overall yield and make it more accessible for further study.

properties

IUPAC Name

4-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16-11-23(15-9-5-4-8-14(15)19-16)17(26)12-27-18-20-21-22-24(18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBNRUDOGMKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
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4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone

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